Product packaging for 4-(5-Formylfuran-2-yl)benzenesulfonamide(Cat. No.:CAS No. 21821-40-9)

4-(5-Formylfuran-2-yl)benzenesulfonamide

Cat. No.: B1331017
CAS No.: 21821-40-9
M. Wt: 251.26 g/mol
InChI Key: CTFUCNXKRYTIQE-UHFFFAOYSA-N
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Description

Chemical Significance of Benzenesulfonamide (B165840) and Furan (B31954) Scaffolds

The benzenesulfonamide and furan scaffolds are foundational structures in medicinal chemistry, each contributing unique properties to molecular design and function.

Benzenesulfonamide Scaffold: The sulfonamide group (-SO₂NH₂) is a key functional group in a wide array of therapeutic agents. ontosight.ainih.gov Benzenesulfonamide derivatives are known for a broad spectrum of biological activities. nih.gov Historically, they formed the basis of the first commercially available antibacterial drugs. lookchem.com In contemporary research, this scaffold is integral to the design of drugs with various pharmacological effects, including:

Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc metalloenzymes. nih.govnih.gov These enzymes are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and certain types of cancer. nih.gov

Anticancer Activity: Certain benzenesulfonamide derivatives have demonstrated significant potential as anticancer agents. nih.govnih.govmdpi.com Their mechanisms can involve the inhibition of tumor-associated CA isoforms, such as CA IX and XII. nih.gov

Antimicrobial Properties: The sulfonamide functional group is a well-established pharmacophore for developing antibacterial and antifungal agents. ontosight.ailookchem.com

Furan Scaffold: The furan ring is a five-membered aromatic heterocycle containing an oxygen atom, which is a common motif in both natural products and synthetic molecules. semanticscholar.orgresearchgate.net The inclusion of a furan nucleus is a recognized strategy in drug discovery due to its ability to confer a wide range of biological activities. semanticscholar.orgresearchgate.net Furan derivatives have been investigated for numerous therapeutic applications, including:

Antibacterial and antifungal properties. researchgate.netutripoli.edu.ly

Antiviral and anti-inflammatory effects. researchgate.net

Antitumor and analgesic activities. researchgate.net

The combination of these two pharmacologically significant scaffolds in a single molecule, as seen in 4-(5-Formylfuran-2-yl)benzenesulfonamide, provides a compelling basis for research into novel therapeutic agents. The distinct electronic and structural features of each component can lead to synergistic or unique biological profiles.

Overview of Formylfuran Derivatives in Contemporary Medicinal Chemistry Research

Formylfuran derivatives, characterized by an aldehyde group attached to the furan ring, are highly versatile building blocks in organic synthesis and medicinal chemistry. The formyl group (-CHO) is a reactive site that allows for a multitude of chemical transformations, making these compounds valuable precursors for more complex molecules.

The reactivity of the formyl group enhances the utility of furan derivatives, enabling their use in:

Synthesis of Schiff Bases: The aldehyde can readily react with primary amines to form imines (Schiff bases), which are themselves a class of compounds with diverse biological activities.

Formation of Heterocyclic Derivatives: Formylfurans serve as key intermediates in the synthesis of various fused and substituted heterocyclic systems.

Development of Pharmacological Agents: The furan ring system is a fundamental component of many compounds with cardiovascular, antiviral, anti-inflammatory, and antitumor properties. researchgate.net The presence of a formyl group provides a handle for modifying the core structure to optimize these activities.

In medicinal chemistry, formylfuran derivatives are explored for a range of potential applications. For instance, they are used to create novel compounds with antimicrobial, anti-inflammatory, and anticancer effects. researchgate.netontosight.ai The ability to easily modify the formyl group allows chemists to fine-tune the steric and electronic properties of the molecule to improve its interaction with biological targets.

Research Objectives and Scope for Investigations into this compound

Research into this compound is driven by the potential biological activities arising from its hybrid structure. The primary objectives of investigating this compound are to explore its efficacy in several key therapeutic areas.

Key Research Areas:

Enzyme Inhibition: A significant focus of research is the compound's ability to act as an enzyme inhibitor. Specifically, it has been investigated as an inhibitor of carbonic anhydrase and cyclooxygenase-2 (COX-2), enzymes that are important targets in cancer and inflammation, respectively. The benzenesulfonamide moiety is a well-known zinc-binding group, making it a prime candidate for targeting metalloenzymes like carbonic anhydrase. nih.gov

Anticancer Activity: Stemming from its potential as a carbonic anhydrase inhibitor and the known anticancer properties of both sulfonamides and furan derivatives, this compound is being evaluated for its cytotoxic effects against cancer cells.

Photodynamic Therapy (PDT): The compound has been explored for its application in photodynamic therapy. In PDT, a photosensitizer molecule is activated by light to produce reactive oxygen species, such as singlet oxygen, which can destroy cancer cells. this compound has been studied for its capacity to generate singlet oxygen upon light activation.

The scope of these investigations includes synthesizing the compound and its derivatives, characterizing their chemical properties, and evaluating their biological activities through in vitro assays. The ultimate goal is to understand the structure-activity relationships that govern its therapeutic potential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO4S B1331017 4-(5-Formylfuran-2-yl)benzenesulfonamide CAS No. 21821-40-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-formylfuran-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4S/c12-17(14,15)10-4-1-8(2-5-10)11-6-3-9(7-13)16-11/h1-7H,(H2,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFUCNXKRYTIQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350005
Record name 4-(5-formylfuran-2-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21821-40-9
Record name 4-(5-formylfuran-2-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies for 4 5 Formylfuran 2 Yl Benzenesulfonamide and Its Analogues

Synthesis of the 4-(5-Formylfuran-2-yl)benzenesulfonamide Core Structure

The creation of the central this compound scaffold is most effectively achieved through modern cross-coupling techniques, although classical stepwise methods can also be employed.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent the most prominent and efficient strategy for synthesizing the this compound core. nih.gov This method is favored for its mild reaction conditions, tolerance of a wide variety of functional groups, and high yields. nih.govyoutube.com The general catalytic cycle involves three key steps: oxidative addition of an aryl halide to the Palladium(0) catalyst, transmetalation with an organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

The Suzuki reaction hinges on the use of an organoboron reagent, with (5-formylfuran-2-yl)boronic acid being the key starting material for this synthesis. youtube.com This compound provides the 5-formylfuran-2-yl moiety that will be coupled to the benzenesulfonamide (B165840) ring. The boronic acid is typically prepared from a corresponding halide (e.g., 2-bromo-5-formylfuran) via lithiation or Grignard formation, followed by a reaction with a borate (B1201080) ester like trimethoxyborane and subsequent acidic workup. youtube.com The presence of the aldehyde (formyl) group is well-tolerated in this coupling reaction, highlighting the versatility of the Suzuki protocol. youtube.com

The other essential component for the Suzuki coupling is a benzenesulfonamide precursor, typically an aryl halide such as 4-bromobenzenesulfonamide (B1198654) or 4-iodobenzenesulfonamide. The palladium catalyst facilitates the C-C bond formation between the furan (B31954) ring of the boronic acid and the halogenated carbon of the benzenesulfonamide precursor. The reaction is conducted in the presence of a base and a suitable palladium catalyst system.

ComponentExampleFunction
Aryl Halide 4-BromobenzenesulfonamideProvides the benzenesulfonamide moiety.
Boronic Acid (5-Formylfuran-2-yl)boronic acidProvides the 5-formylfuran moiety.
Catalyst Palladium(II) acetate (B1210297) (Pd(OAc)2), [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) mdpi.comFacilitates the cross-coupling reaction. mdpi.com
Ligand Triphenylphosphine (PPh3), SPhos mdpi.comStabilizes the palladium catalyst and enhances its reactivity. mdpi.com
Base Potassium carbonate (K2CO3), Potassium phosphate (B84403) (K3PO4) mdpi.comfujifilm.comActivates the boronic acid for transmetalation. fujifilm.com
Solvent Toluene/Water, Dimethoxyethane (DME), Dimethylformamide (DMF)Provides the medium for the reaction.

This table presents typical components and conditions for the Suzuki-Miyaura coupling to synthesize the target compound.

While cross-coupling is the more direct route, the this compound structure can also be assembled in a stepwise fashion. This approach involves building one of the heterocyclic or aromatic rings onto a pre-existing, functionalized precursor. For example, a pre-formed 4-aminobenzenesulfonamide could undergo diazotization followed by a reaction (such as the Gomberg–Bachmann reaction) with furan, which would then require subsequent formylation at the 5-position. Alternatively, a furan derivative could be synthesized and then subjected to sulfonation or a multi-step process to introduce the sulfonamide group onto an attached phenyl ring. These methods are generally more complex and less efficient than palladium-catalyzed routes. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Synthesis of Structural Analogues and Hybrid Compounds Incorporating this compound Motifs

The this compound molecule is a valuable building block for creating more elaborate chemical structures. The aldehyde group on the furan ring is a key functional handle, allowing for a variety of chemical transformations to link the core structure to other pharmacologically relevant scaffolds.

A significant application of this compound is in the synthesis of quinazoline-benzenesulfonamide hybrids. nih.govresearchgate.net The quinazoline (B50416) ring system is a recognized pharmacophore in medicinal chemistry. nih.gov In a typical synthetic sequence, the formyl group of the furan ring can be reacted with a suitably substituted aminobenzamide or anthranilonitrile derivative. This reaction, often a condensation followed by cyclization, forms the quinazoline ring, creating a direct linkage to the furan-benzenesulfonamide moiety. For instance, reacting this compound with 2-aminobenzamide (B116534) under specific conditions can lead to the formation of a dihydroquinazoline (B8668462) derivative, which can then be oxidized to the aromatic quinazoline system. These multi-component reactions allow for the creation of complex molecules with potential biological activities. nih.govresearchgate.net

Pyrazolidinone-Condensation Products with Furan Aldehyde Functionality

The synthesis of analogues involving pyrazolidinone rings often utilizes condensation reactions where the furan aldehyde functionality is a key reactant. Aldol condensation is a fundamental carbon-carbon bond-forming reaction that occurs between a compound with an enolizable hydrogen (like a ketone or, in this case, a pyrazolidinone) and a carbonyl compound, such as the aldehyde group on the furan ring. researchgate.net This reaction is typically catalyzed by an acid or a base. researchgate.net

The general strategy involves the reaction of a this compound derivative with a pyrazolidinone. The pyrazolidinone, possessing an active methylene (B1212753) group adjacent to a carbonyl, can be deprotonated to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the furan aldehyde. The resulting intermediate is a β-hydroxy carbonyl derivative which can subsequently undergo dehydration to yield a more conjugated system. researchgate.net This approach allows for the fusion of the furan-benzenesulfonamide scaffold with the pyrazolidinone ring system, creating complex hybrid molecules. researchgate.net

Table 1: Representative Pyrazolidinone Condensation Reaction

Reactant 1Reactant 2CatalystProduct Type
Furan Aldehyde DerivativePyrazolidinoneAcid or BaseFuran-Pyrazolidinone Conjugate

Benzimidazole-Substituted Sulfonamide-Furan Aldehyde Conjugates

The synthesis of benzimidazole-substituted analogues represents a significant area of medicinal chemistry. nih.gov A primary and efficient method for forming the benzimidazole (B57391) ring is the condensation reaction between an o-phenylenediamine (B120857) (1,2-benzenediamine) and an aldehyde. nih.govnih.govsemanticscholar.org In this context, the aldehyde functionality of this compound serves as the key electrophilic partner.

The reaction mechanism involves the initial formation of a Schiff base between one of the amino groups of the o-phenylenediamine and the furan aldehyde. This is followed by an intramolecular cyclization where the second amino group attacks the imine carbon. Subsequent aromatization, typically through the loss of a water molecule, yields the stable benzimidazole ring. semanticscholar.org This synthetic route directly links the furan-benzenesulfonamide moiety to the newly formed benzimidazole core at the 2-position. ekb.eg Various acid catalysts, such as hydrochloric acid or p-toluenesulfonic acid, can be employed to facilitate this condensation. nih.govsemanticscholar.org

Table 2: Synthesis of Benzimidazole-Sulfonamide-Furan Conjugates

Reactant 1Reactant 2Catalyst TypeKey IntermediateFinal Product
This compoundo-PhenylenediamineAcidSchiff Base2-(Furan-benzenesulfonamide)-substituted benzimidazole

Formation of Schiff Base Derivatives with Aminobenzenesulfonamides

The formation of Schiff bases (or imines) is a straightforward and widely used synthetic transformation involving the reaction of a primary amine with an aldehyde or ketone. researchgate.net This strategy can be employed to create derivatives of this compound by reacting its aldehyde group with various aminobenzenesulfonamides, such as sulfanilamide. bohrium.comresearchgate.net

The synthesis is typically a condensation reaction where the nucleophilic nitrogen of the aminobenzenesulfonamide attacks the electrophilic carbonyl carbon of the furan aldehyde. nih.gov This addition forms an unstable carbinolamine intermediate, which then readily eliminates a molecule of water to form the stable carbon-nitrogen double bond (imine) of the Schiff base. researchgate.netnih.gov This reaction effectively links two distinct sulfonamide-bearing aromatic systems through an imine bridge, creating a larger, conjugated molecule. bohrium.com

A specific example is the synthesis of (Z)-4-((furan-2-ylmethylene)amino)benzenesulfonamide from the reaction of furfural (B47365) and sulfanilamide. bohrium.comnih.gov This reaction provides a direct model for the derivatization of this compound with other primary amino compounds.

Heterocyclic Ring System Incorporations (e.g., Thiazole (B1198619), Triazole)

Incorporating additional heterocyclic rings, such as thiazole and triazole, into the this compound scaffold leads to the creation of complex hybrid molecules with diverse chemical properties. nih.govresearchgate.net

Thiazole Ring Synthesis: Thiazole derivatives are often synthesized via the Hantzsch thiazole synthesis. nih.gov While not a direct reaction with the furan aldehyde, this method can be adapted to build thiazole-containing analogues. For instance, a common precursor, 4-amino-N-(thiazol-2-yl)benzene sulfonamide, can be used as a starting point for further modifications, potentially incorporating a furan moiety through subsequent reactions. nih.gov Thiazole rings are valued synthons in producing a wide range of new chemical entities. nih.gov

Triazole Ring Synthesis: The 1,2,3-triazole ring is frequently incorporated using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." A common synthetic strategy involves starting with 4-azidobenzenesulfonamide. nih.gov This azide (B81097) can then be reacted with a terminal alkyne. To incorporate the furan aldehyde, one could envision a multi-step synthesis where a furan derivative bearing a terminal alkyne is reacted with 4-azidobenzenesulfonamide. This approach results in a 1,4-disubstituted 1,2,3-triazole ring that links the benzenesulfonamide and furan components. nih.govnih.gov Libraries of benzenesulfonamides incorporating 1,2,3-triazole rings have been synthesized and studied for their biological activities. nih.gov

Table 3: Strategies for Heterocyclic Ring Incorporation

HeterocycleKey ReactionStarting Material (Example)Reactant Partner (Example)
ThiazoleHantzsch Synthesisα-HaloketoneThioamide
1,2,3-TriazoleAzide-Alkyne Cycloaddition4-AzidobenzenesulfonamideTerminal Alkyne

Advanced Analytical and Spectroscopic Characterization of 4 5 Formylfuran 2 Yl Benzenesulfonamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR for Structural Connectivity

Proton (¹H) NMR spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, thus establishing structural connectivity.

For benzenesulfonamide (B165840) derivatives containing a furan (B31954) moiety, the aromatic protons of the benzene (B151609) and furan rings typically resonate in the downfield region (δ 6.5–8.5 ppm). In a closely related Schiff base, (Z)-4-((furan-2-ylmethylene)amino)benzenesulfonamide, formed from furfural (B47365) and sulfanilamide, the furan protons show distinct signals. bohrium.com The proton of the sulfonamide group (-SO₂NH₂) is also characteristic, often appearing as a broad singlet. The aldehydic proton (-CHO) of the formyl group is highly deshielded and typically appears as a singlet at approximately δ 9.5-10.0 ppm.

Table 1: Representative ¹H NMR Spectral Data for a Related Furan-Benzenesulfonamide Structure Data based on the analogous compound (Z)-4-((furan-2-ylmethylene)amino)benzenesulfonamide. bohrium.com

Functional Group Chemical Shift (δ, ppm) Multiplicity
Aldehyde Proton (CHO) ~9.5-10.0 (Expected) Singlet
Benzene Ring Protons 7.5 - 8.0 Multiplet
Furan Ring Protons 6.5 - 7.8 Multiplet

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is characteristic of its hybridization and chemical environment.

In 4-(5-Formylfuran-2-yl)benzenesulfonamide derivatives, the carbon atom of the formyl group (C=O) is expected to have a chemical shift in the highly downfield region of δ 175-185 ppm. The sp²-hybridized carbons of the furan and benzene rings typically appear in the δ 110-160 ppm range. For the related Schiff base, (Z)-4-((furan-2-ylmethylene)amino)benzenesulfonamide, the iminic carbon (C=N) is observed in the range of δ 157-162 ppm, providing a reference for the sp² carbons in similar systems. nih.gov

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound Derivatives

Carbon Type Expected Chemical Shift (δ, ppm)
Aldehyde Carbonyl (C=O) 175 - 185

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to four or five decimal places. This precision allows for the determination of the elemental composition of the molecule, serving as a definitive confirmation of its chemical formula. For novel benzenesulfonamide derivatives, HRMS is essential to confirm that the synthesized compound has the correct atomic makeup. nih.gov

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) combines the high separation efficiency of UPLC with the sensitive detection capabilities of mass spectrometry. This technique is used to analyze the purity of a sample and to identify components in a mixture. In the context of synthesizing this compound derivatives, UPLC-MS is used to monitor the progress of a reaction and to confirm the molecular weight of the final product. researchgate.netscinapse.io

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for the compound.

For this compound, the FT-IR spectrum is expected to show several key absorption bands. The sulfonamide group gives rise to strong, characteristic stretching vibrations for the S=O bonds, typically observed in the ranges of 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric). The N-H stretching of the sulfonamide appears in the region of 3300-3200 cm⁻¹. The formyl group is identified by a strong C=O stretching band around 1700-1680 cm⁻¹. Vibrations associated with the furan and benzene rings, including C=C and C-H stretching and bending, are also present.

Table 3: Characteristic FT-IR Absorption Frequencies for this compound

Functional Group Bond Characteristic Absorption (cm⁻¹)
Sulfonamide N-H Stretch 3300 - 3200
Sulfonamide S=O Asymmetric Stretch 1370 - 1330
Sulfonamide S=O Symmetric Stretch 1180 - 1160
Aldehyde C=O Stretch 1700 - 1680
Aromatic/Furan C=C Stretch 1600 - 1450

Chromatographic Methods for Purity and Composition Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the assessment of purity and composition of this compound and its derivatives. This method offers high resolution, sensitivity, and reproducibility, making it an invaluable tool in both qualitative and quantitative analysis of these compounds.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a frequently utilized method for the analysis of benzenesulfonamide derivatives. wu.ac.thnanobioletters.com This technique employs a non-polar stationary phase and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For compounds like this compound, a C18 or C8 column is typically effective. wu.ac.thnanobioletters.com

The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. A common mobile phase for sulfonamide analysis consists of a mixture of an aqueous component (such as water with an acid modifier like phosphoric acid to control pH) and an organic solvent like acetonitrile (B52724) or methanol. nanobioletters.comsielc.com A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often employed to ensure the efficient elution of all components in a sample mixture. wu.ac.th

Detection of this compound is typically achieved using a UV-Vis or a photodiode array (PDA) detector. wu.ac.th The presence of the aromatic rings and the furan moiety with a formyl group results in strong UV absorbance, with detection wavelengths commonly set around 265 nm to 280 nm for similar structures. wu.ac.thnanobioletters.com

The following data table outlines a typical set of HPLC conditions that could be applied for the analysis of this compound, based on methods developed for structurally related compounds.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

ParameterConditionRationale/Common Practice
Stationary Phase (Column) C18 or C8, 250 mm x 4.6 mm, 5 µm particle sizeStandard for reverse-phase separation of aromatic and moderately polar compounds. wu.ac.thnanobioletters.com
Mobile Phase A: Water with 0.1% Phosphoric Acid B: AcetonitrilePhosphoric acid helps to suppress the ionization of the sulfonamide group, leading to better peak shape. nanobioletters.comsielc.com Acetonitrile is a common organic modifier in RP-HPLC.
Elution Mode GradientAllows for the separation of compounds with a range of polarities and shortens analysis time. wu.ac.th
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure. wu.ac.th
Column Temperature 25 °CMaintaining a constant temperature ensures reproducible retention times. wu.ac.th
Detection Wavelength 265 nmBenzenesulfonamides typically show strong absorbance in this region of the UV spectrum. wu.ac.th
Injection Volume 5 µLA small injection volume is used to prevent column overloading and maintain sharp peaks. wu.ac.th

Detailed Research Findings

While specific HPLC methods for this compound are not extensively detailed in publicly available literature, the analysis of structurally similar compounds provides a strong basis for method development. For instance, a validated RP-HPLC method for the quantitative determination of 4-Amino benzenesulfonamide utilized a YMC-Triart C8 column with a gradient mobile phase and UV detection at 265 nm. wu.ac.th The method demonstrated good linearity, accuracy, and precision, indicating its suitability for purity and impurity analysis. wu.ac.th

Furthermore, the analysis of furanic compounds, such as 5-hydroxymethylfurfural (B1680220) (structurally related to the 5-formylfuran moiety), is well-established using RP-HPLC with C18 columns. sielc.com These methods often employ a water/acetonitrile mobile phase and UV detection around 280 nm. shimadzu.com The successful separation of these related structures underscores the applicability of RP-HPLC for the characterization of this compound. The combination of established methods for both the benzenesulfonamide and furanic components of the molecule allows for the development of a robust and reliable analytical procedure for assessing its purity and composition.

Computational and Theoretical Chemistry Studies on 4 5 Formylfuran 2 Yl Benzenesulfonamide

Density Functional Theory (DFT) Applications

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-(5-Formylfuran-2-yl)benzenesulfonamide, DFT provides a foundational understanding of its intrinsic molecular properties.

Prediction of Molecular Geometry and Electronic Structure

Computational studies on similar sulfonamide derivatives have demonstrated that methods like B3LYP with a 6-311++G(d,p) basis set can provide reliable geometric and electronic structures. nih.gov The electronic structure, including the distribution of electron density and molecular electrostatic potential (MEP), can also be mapped. The MEP is particularly valuable for identifying electrophilic and nucleophilic sites, which are key to understanding the molecule's reactive behavior. For furan-containing compounds, the electron-rich nature of the furan (B31954) ring significantly influences the electronic properties. orientjchem.org

Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Characteristics

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. acadpubl.eu A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited. For derivatives of this compound, DFT calculations are used to compute these orbital energies. Analysis of related furan-based molecules has shown that intramolecular charge transfer (ICT) often occurs from the furan moiety to other parts of the molecule upon electronic excitation, a phenomenon directly linked to the HOMO-LUMO transition. acadpubl.euresearchgate.net

ParameterDescriptionSignificance for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the electron-donating capability of the molecule.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the electron-accepting capability of the molecule.
HOMO-LUMO Gap Energy difference between HOMO and LUMO.A smaller gap implies higher chemical reactivity and lower kinetic stability.

Elucidation of Intramolecular Interactions (e.g., Natural Bond Orbital Analysis)

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. acadpubl.eu This analysis provides a detailed picture of the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis type (acceptor) NBOs.

For this compound, NBO analysis can quantify the stability arising from these intramolecular interactions. For instance, in similar structures, significant stabilization energies are observed due to electron delocalization from the lone pairs of oxygen and nitrogen atoms into antibonding orbitals of adjacent bonds. acadpubl.eubohrium.comresearchgate.net These hyperconjugative interactions play a vital role in stabilizing the molecular conformation and influencing its electronic properties.

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is extensively used in drug design to predict how a ligand, such as this compound, might interact with a biological target, typically a protein receptor.

Analysis of Ligand-Protein Interactions and Binding Modes

Docking simulations place the ligand into the binding site of a protein and score its orientation based on a scoring function. This analysis reveals the specific binding mode and identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking, that stabilize the ligand-protein complex. nih.gov

For sulfonamide-based compounds, the sulfonamide group frequently acts as a hydrogen bond donor and acceptor, forming critical interactions with amino acid residues in the protein's active site. nih.gov The furan ring can participate in hydrophobic and π-π stacking interactions. researchgate.net Understanding these interactions is fundamental for structure-based drug design and for optimizing the ligand's affinity and selectivity for its target. researchgate.net

Prediction of Binding Affinities and Interaction Energies (e.g., GlideScore, MM-GBSA)

Beyond predicting the binding pose, computational methods can also estimate the binding affinity, which is a measure of the strength of the interaction between the ligand and the protein. Docking scores, such as GlideScore, provide a rapid estimation of this affinity. researchgate.net

For more accurate predictions, methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are employed. researchgate.net MM-GBSA calculates the binding free energy by combining molecular mechanics energies with continuum solvation models. bohrium.com This approach provides a more detailed breakdown of the energy components contributing to the binding, including electrostatic, van der Waals, and solvation energies. These predicted affinities are crucial for prioritizing compounds for experimental testing in the drug discovery pipeline. nih.gov

MethodOutputApplication for this compound
GlideScore A docking score that estimates binding affinity.Rapidly ranks potential binding poses and compares affinity to different targets.
MM-GBSA Binding free energy and its components.Provides a more accurate prediction of binding affinity and insight into the driving forces of the interaction.

Active Site Binding Dynamics of this compound Analogues

The study of active site binding dynamics investigates the kinetic and conformational changes that occur when a ligand, such as an analogue of this compound, interacts with its biological target. This goes beyond a static picture of binding, exploring the process by which the initial encounter between the ligand and the enzyme evolves into a stable, high-affinity complex. Techniques such as kinetic analysis and molecular simulations are used to elucidate these multi-step binding mechanisms, which often involve an "induced fit" model. nih.gov

In a typical scenario, the inhibitor (I) first binds to the enzyme (E) to form an initial, rapidly reversible complex (E:I). nih.gov This is followed by a slower conformational change (isomerization) of the complex, leading to a more tightly bound state (E:I*). nih.gov This two-step mechanism is characterized by distinct kinetic constants that describe the rates of association, dissociation, and isomerization. nih.gov Understanding these dynamics is crucial, as inhibitors that exhibit slow dissociation rates or induce specific conformational changes in the target protein can have a prolonged and more effective therapeutic action. nih.gov

While specific studies detailing the binding dynamics of this compound analogues are not publicly available, the table below illustrates the type of kinetic parameters that would be determined in such an investigation.

| t1/2 | Residence time (half-life) of the inhibitor on the target. | ~16.5 min |

Note: The values presented in this table are hypothetical and serve to illustrate the data generated from binding dynamics studies.

Pharmacophore Modeling for Ligand Design and Virtual Screening

Pharmacophore modeling is a cornerstone of computer-aided drug design that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. nih.govmdpi.com These models serve as powerful 3D queries to search large chemical databases for novel, structurally diverse compounds that are likely to be active against the target of interest. mdpi.com

Ligand-based pharmacophore models are developed when the 3D structure of the biological target is unknown, but a set of molecules with known activity is available. mdpi.comnih.gov The process involves superimposing the 3D structures of several active compounds to identify the common chemical features that are responsible for their biological activity. researchgate.net These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and ionizable groups. nih.govresearchgate.net The resulting model represents a hypothesis of the key interaction points required for binding. nih.gov For a series of benzenesulfonamide (B165840) analogues, a model might include features corresponding to the sulfonamide group's hydrogen bond donors and acceptors, and aromatic/hydrophobic features from the ring systems.

Table 2: Example of a Ligand-Based Pharmacophore Model Hypothesis

Feature Type Number of Features Geometric Constraints (Illustrative)
Hydrogen Bond Acceptor (HBA) 2 Distance to HBD1: 4.5 ± 0.5 Å
Hydrogen Bond Donor (HBD) 1 Distance to AR1: 6.2 ± 0.5 Å
Aromatic Ring (AR) 1 Distance to HY1: 3.8 ± 0.5 Å

Note: The features and constraints are illustrative of a typical pharmacophore model output.

When the three-dimensional structure of the target protein-ligand complex is available (e.g., from X-ray crystallography), a structure-based pharmacophore model can be generated. nih.govmdpi.com This approach directly maps the key interaction points within the active site. nih.gov Features are defined based on the complementary chemical groups of the amino acid residues that form hydrogen bonds, hydrophobic interactions, or ionic bonds with the bound ligand. mdpi.com This method provides a more accurate representation of the binding requirements dictated by the target's active site architecture. nih.gov A model for a target of this compound would map the specific interactions of the furan oxygen, the formyl group, and the sulfonamide moiety with the protein's active site residues. nih.gov

Both ligand- and structure-based pharmacophore models are primarily used as filters in virtual screening campaigns to identify novel "hits" from vast chemical libraries. frontiersin.orgnih.gov The pharmacophore model is used as a 3D query to rapidly scan databases containing millions of compounds. nih.gov Molecules that successfully map their chemical features onto the pharmacophore query are retained as potential hits. frontiersin.org This process significantly enriches the proportion of active compounds in the subset selected for experimental testing, thereby reducing the time and cost associated with drug discovery. mdpi.comfrontiersin.org These virtual hits can then be subjected to further computational analysis, such as molecular docking, before being synthesized or purchased for biological evaluation. mdpi.com

Table 3: Typical Workflow for Pharmacophore-Based Virtual Screening

Step Description Outcome
1. Database Preparation A large compound library (e.g., ZINC, ChEMBL) is selected. >1,000,000 compounds ready for screening. nih.gov
2. Pharmacophore Screening The 3D pharmacophore model is used as a query to filter the database. A subset of compounds matching the pharmacophore features is identified (~1-5% of the initial library). frontiersin.org
3. Rule-of-Five Filtering Hits are filtered based on drug-like properties (e.g., Lipinski's Rule of Five). Compounds with poor pharmacokinetic profiles are removed.
4. Molecular Docking The remaining hits are docked into the target's active site to predict binding poses and scores. Top-scoring compounds are prioritized. nih.gov

| 5. Hit Selection | A final, diverse set of promising compounds is selected for experimental testing. | A manageable number of high-potential hits (e.g., 50-100) are identified for acquisition. |

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov In a QSAR study, various physicochemical properties and structural features of the molecules, known as molecular descriptors, are calculated. nih.gov These descriptors can quantify properties such as hydrophobicity (logP), electronic effects (dipole moment), and steric properties (molecular volume). nih.gov

Statistical methods, like multiple linear regression (MLR), are then used to build an equation that relates a combination of these descriptors to the observed biological activity (e.g., IC₅₀ values). mdpi.com A robust QSAR model can be used to predict the activity of newly designed compounds before they are synthesized, helping to prioritize the most promising candidates. nih.gov For a series of this compound derivatives, a QSAR model could reveal which substitutions on the aromatic or furan rings are most critical for enhancing potency. nih.gov

Table 4: Example of a QSAR Model for a Series of Inhibitors

Parameter Description
QSAR Equation pIC₅₀ = 1.25(ALogP ) - 0.45(TPSA ) + 0.89*(SpMax7_Bh(p) ) + 3.14
Dependent Variable pIC₅₀ (logarithmic biological activity)
Descriptors ALogP : A measure of hydrophobicity.TPSA : Topological Polar Surface Area.SpMax7_Bh(p) : A Burden descriptor related to molecular shape and electronic properties. nih.gov

| Statistical Metrics | n : Number of compounds in the training set (e.g., 30) : Coefficient of determination (e.g., 0.88) : Cross-validated R² (e.g., 0.75)F-test : A measure of statistical significance (e.g., 45.6)p-value : Probability value (e.g., < 0.0001) |

Note: The equation, descriptors, and statistical values are hypothetical and for illustrative purposes only, based on typical QSAR studies. nih.govmdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. usf.edu For a compound like this compound, MD simulations can provide profound insights into its conformational flexibility and the stability of its complex with a biological target. mdpi.commdpi.com By simulating the protein-ligand complex in a virtual aqueous environment, researchers can observe how the ligand settles into the binding pocket, the specific interactions it forms (like hydrogen bonds), and how these interactions persist over time. mdpi.com

Key analyses from MD simulations include calculating the Root Mean Square Deviation (RMSD) of the ligand and protein to assess the stability of the system, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. mdpi.com These simulations can confirm the binding mode predicted by molecular docking and provide a more realistic, dynamic picture of the binding event, which is crucial for understanding the determinants of binding affinity and for rational drug design. usf.edunih.gov

Table 5: Typical Parameters and Outputs of a Molecular Dynamics Simulation

Category Parameter / Output Description
Simulation Setup Force Field A set of parameters used to calculate potential energy (e.g., AMBER, CHARMM).
Solvent Model Explicit water model used to solvate the system (e.g., TIP3P).
System Size Total number of atoms in the simulation box (e.g., ~50,000 atoms).
Simulation Time The duration of the simulation (e.g., 100 nanoseconds).
Analysis Outputs RMSD (Å) Root Mean Square Deviation; measures the average deviation of atoms from a reference structure, indicating system stability.
RMSF (Å) Root Mean Square Fluctuation; measures the fluctuation of individual residues, indicating flexibility.
Hydrogen Bonds The number and occupancy of hydrogen bonds between the ligand and protein over time.

In Vitro Biological Activity and Mechanistic Investigations of 4 5 Formylfuran 2 Yl Benzenesulfonamide Analogues

Enzyme Inhibition Profiles

Carbonic Anhydrase (CA) Isoform Inhibition

Benzenesulfonamides are a well-established class of inhibitors targeting carbonic anhydrases (CAs), a family of zinc-dependent metalloenzymes crucial for pH homeostasis. researchgate.net Analogues of 4-(5-formylfuran-2-yl)benzenesulfonamide, which feature the characteristic sulfonamide group, have been investigated for their ability to inhibit various CA isoforms.

Derivatives of benzenesulfonamide (B165840) have demonstrated a wide range of inhibitory activities against several human (h) α-carbonic anhydrase isoforms. The potency and selectivity of these compounds are highly dependent on the specific substitutions on the benzenesulfonamide scaffold.

The cytosolic isoforms, hCA I and hCA II, are often used as benchmarks for selectivity. While potent inhibition of these ubiquitous isoforms can lead to side effects, selective inhibition of other isoforms is desirable for various therapeutic applications. nih.gov For instance, many benzenesulfonamide derivatives show moderate to potent inhibition of hCA I and hCA II, with inhibition constants (Kᵢ) often falling in the nanomolar range. nih.govgenecards.org

The tumor-associated isoforms, hCA IX and hCA XII, are particularly significant targets in cancer research due to their upregulation in hypoxic tumors. researchgate.net Many benzenesulfonamide analogues have been specifically designed to target these isoforms. Studies on various series of benzenesulfonamide compounds have reported potent inhibitory activities, with Kᵢ values in the low nanomolar and even subnanomolar ranges against hCA IX and hCA XII. nih.govresearchgate.netnih.gov For example, a series of 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides showed Kᵢ values between 53.5–923 nM for hCA IX and 6.2–95 nM for hCA XII, with many compounds showing greater selectivity for hCA XII. researchgate.netnih.gov Similarly, certain quinazoline-based benzenesulfonamides have shown potent inhibition against hCA IX (Kᵢ of 86.5 nM for one compound) and hCA XII (Kᵢ of 30.5 nM for another). nih.gov

The cytosolic isoform hCA VII, which is implicated in neurological functions, has also been a target of interest. Studies on N-((4-sulfamoylphenyl)carbamothioyl) amides, a class of benzenesulfonamide derivatives, have shown that some analogues exhibit potent inhibition against hCA VII, comparable to or better than the standard inhibitor Acetazolamide. nih.gov

Below is a table summarizing the range of inhibitory activities observed for various benzenesulfonamide analogues against these key hCA isoforms.

IsoformClassRoleObserved Kᵢ Range for Analogues (nM)
hCA I CytosolicUbiquitous41.5 - 1500 nih.gov
hCA II CytosolicUbiquitous, Glaucoma Target2.4 - 755 nih.govnih.gov
hCA VII CytosolicNeurological FunctionsPotent, often in low nM range nih.gov
hCA IX TransmembraneTumor-associated1.5 - 923 nih.govresearchgate.netnih.gov
hCA XII TransmembraneTumor-associated0.8 - 95 nih.govresearchgate.netnih.gov

Note: The Kᵢ values are compiled from studies on various benzenesulfonamide analogues, not specifically this compound itself, to illustrate the general inhibition profile of this class of compounds.

The genome of the human pathogen Mycobacterium tuberculosis (Mtb) encodes three β-class carbonic anhydrases (mtCA 1, mtCA 2, and mtCA 3) that are essential for its lifecycle. wikipedia.org These enzymes represent potential targets for developing novel antituberculosis drugs with a different mechanism of action from existing therapies. wikipedia.orgresearchgate.net

Benzenesulfonamide-based inhibitors have been evaluated for their activity against these bacterial enzymes. Studies have shown that these compounds can effectively inhibit mtCAs, although their potency varies across the three isoforms. For a series of N-((4-sulfamoylphenyl)carbamothioyl) amides, all compounds demonstrated low nanomolar inhibition constants against mtCA2, with Kᵢ values ranging from 3.4 to 57.1 nM. nih.gov Inhibition against mtCA1 was also observed, with one compound showing a Kᵢ of 95.2 nM, which was five times more potent than acetazolamide. nih.gov These findings suggest that the benzenesulfonamide scaffold is a viable starting point for designing inhibitors against bacterial β-CAs, though challenges such as cell wall penetrability in live bacteria remain. researchgate.net

Bacterial IsoformOrganismObserved Kᵢ Range for Analogues (nM)
mtCA 1 (Rv1284) M. tuberculosis95.2 (most potent in one study) nih.gov
mtCA 2 (Rv3588c) M. tuberculosis3.4 - 57.1 nih.gov
mtCA 3 (Rv3273) M. tuberculosisGenerally less inhibited than mtCA2 nih.gov

Achieving isoform selectivity is a primary goal in the design of carbonic anhydrase inhibitors to enhance efficacy and reduce off-target effects. The high degree of structural similarity in the active sites across human CA isoforms makes this a significant challenge. researchgate.net However, subtle differences can be exploited to design selective inhibitors.

Structural studies, including X-ray crystallography, have revealed key factors that govern the isoform selectivity of benzenesulfonamide-based inhibitors. nih.gov The primary interaction involves the deprotonated sulfonamide group (SO₂NH⁻) coordinating to the catalytic Zn²⁺ ion in the active site. Selectivity is largely determined by the "tail" portion of the inhibitor molecule, which extends out of the active site cavity and interacts with residues on the enzyme's surface.

Key structural determinants include:

Active Site Residues: Amino acid residues lining the hydrophobic pocket of the active site, particularly at positions 92 and 131, play a critical role in determining the binding orientation and affinity of inhibitors. nih.gov

Tail Group Modifications: The chemical nature, size, and flexibility of the tail group modulate interactions with residues outside the immediate active site. These interactions are more variable across isoforms, providing a basis for selectivity. nih.gov For example, designing inhibitors with tails that favorably interact with unique residues in the CA IX or CA XII active site entrance can lead to high selectivity over the ubiquitous CA II. researchgate.net

Conformational Restriction: Introducing rigid linkers or functional groups that lock the inhibitor into a specific conformation can enhance binding to a target isoform while disfavoring binding to others.

By systematically modifying the tail region of the benzenesulfonamide scaffold, researchers can fine-tune the inhibitor's properties to achieve desired selectivity profiles, for instance, targeting tumor-associated CA IX and XII over the off-target cytosolic isoforms. nih.gov

Kinase Inhibition Assays

Based on a review of the available scientific literature, no specific data were found regarding the EphB3 kinase inhibitory activity or selectivity of this compound or its direct furan-containing analogues. While the broader benzenesulfonamide chemical class has been explored for the inhibition of various kinases, including members of the Eph receptor tyrosine kinase family, research connecting this specific furan-substituted subclass to EphB3 is not present in the searched sources.

Human Norovirus RNA-Dependent RNA Polymerase (RdRp) Inhibition Studies

While direct studies on this compound are not available, research into other sulfonamide-containing compounds has revealed potential inhibitory activity against Human Norovirus (HuNoV) RNA-dependent RNA polymerase (RdRp), a key enzyme in the viral replication process.

One study identified 3-((3,5-dimethylphenyl)sulfonyl)-5-chloroindole-N-(phenylmethanol-4-yl)-2-carboxamide as a hit compound from a large-scale antiviral drug screen against murine norovirus (MNV), a surrogate for HuNoV. This compound and its analogues were investigated for their inhibitory effects. An improved analogue, compound 6 , emerged as the most potent inhibitor against both MNV and a HuNoV replicon system, with EC50 values in the low micromolar range. mdpi.com Interestingly, polymerase assays indicated that this class of compounds may not directly inhibit the active site of the RdRp but could function as allosteric inhibitors, thereby reducing the catalytic efficiency of the enzyme. mdpi.com

Another line of research has focused on naphthalene-sulfonate derivatives as inhibitors of HuNoV RdRp. Compounds such as suramin (B1662206) and NF023 have been identified as potent inhibitors. unimi.itnih.gov Further investigation into fragments of these molecules led to the study of naphthalene (B1677914) di-sulfonate (NAF2), which showed low activity (IC50 = 14 μM). However, the structurally related molecule pyridoxal-5′-phosphate-6-(2′-naphthylazo-6′-nitro-4′,8′-disulfonate) tetrasodium (B8768297) salt (PPNDS) displayed sub-micromolar inhibitory activity against HuNoV RdRp, with an IC50 of 0.45 μM. unimi.itnih.gov Crystallography studies revealed that PPNDS binds to a thumb domain site on the RdRp, distinct from the binding site of suramin and NF023, suggesting a new potential target for antiviral drug design. nih.gov

These findings suggest that the sulfonamide moiety, as part of a larger scaffold, can be a key pharmacophore for the inhibition of norovirus RdRp. The specific structural context, including the nature of the aromatic and substituent groups, is critical for potent inhibitory activity.

Table 1: Inhibitory Activity of Sulfonamide and Sulfonate Analogues against Norovirus RdRp

CompoundTargetAssayIC50 / EC50 (μM)
Compound 6 (indole-sulfonamide)MNV and HuNoV repliconAntiviral ActivityLow micromolar EC50
Naphthalene di-sulfonate (NAF2)HuNoV RdRpEnzymatic Inhibition14
PPNDSHuNoV RdRpEnzymatic Inhibition0.45
Broad-Spectrum Kinase Panel Screening (e.g., EGFR, Aurora A/B, CDK2/cyclin A, EphB1/2/4, ERBB2/HER2, KDR/VEGFR2)

Although no broad-spectrum kinase screening data is available for this compound, studies on other benzenesulfonamide analogues have demonstrated their potential as kinase inhibitors. The sulfonamide group is a recognized scaffold in the design of molecules targeting the ATP-binding site of kinases.

For instance, a series of benzenesulfonamide derivatives were synthesized and evaluated for their activity against the TrkA receptor, a member of the receptor tyrosine kinase (RTK) family. nih.gov Among these, compound AL106 (4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfon-amide) and compound AL107 (4-[2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide) showed favorable binding energies with the TrkA active site in docking studies. nih.gov Further in vitro testing of AL106 revealed an IC50 value of 58.6 µM in U87 glioblastoma cells, which overexpress TrkA. nih.gov This suggests that the benzenesulfonamide scaffold can be tailored to achieve inhibitory activity against specific kinases.

The DrugBank database contains an entry for a compound structurally related to the subject of this article, 4-{5-[(Z)-(2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]FURAN-2-YL}-2-(TRIFLUOROMETHYL)BENZENESULFONAMIDE, which is predicted to have weak inhibitory activity against hERG and to be a non-inhibitor of CYP450 enzymes. drugbank.com While not a direct kinase screen, this highlights the potential for furan-benzenesulfonamide structures to interact with biological targets.

The diverse biological activities of furan-containing compounds are well-documented, and the furan (B31954) scaffold is considered a promising template for the development of therapeutic agents. ijabbr.com The combination of the furan ring with the benzenesulfonamide moiety in this compound presents a unique chemical architecture that warrants investigation through broad-spectrum kinase screening to identify potential targets within the kinome.

Table 2: Kinase Inhibitory Activity of a Benzenesulfonamide Analogue

CompoundTarget Kinase/Cell LineAssayIC50 (μM)
AL106TrkA (in U87 cells)Cytotoxicity58.6

Glucosamine-6-Phosphate Synthase (GlcN-6-P) Inhibition

Glucosamine-6-phosphate synthase (GlcN-6-P synthase) is a recognized target for the development of antimicrobial agents due to its crucial role in the biosynthesis of the bacterial and fungal cell wall. nih.govnih.gov While there is no direct evidence of this compound inhibiting this enzyme, the general class of heterocyclic compounds has been investigated as potential inhibitors. nih.govbohrium.com

Research has identified several classes of GlcN-6-P synthase inhibitors, including analogues of L-glutamine, amino sugar phosphates, and transition-state intermediates. nih.govnih.gov Additionally, a number of heterocyclic and polycyclic compounds with demonstrated antimicrobial activity have been proposed as putative inhibitors of GlcN-6-P synthase based on molecular docking studies. nih.govnih.govbohrium.com These findings suggest that compounds with novel heterocyclic scaffolds could potentially target this enzyme.

The furan ring in this compound represents a heterocyclic system that could potentially interact with the active site of GlcN-6-P synthase. The electron-rich nature and aromaticity of the furan ring can facilitate binding to biological targets. ijabbr.com However, without specific experimental data, the inhibitory activity of furan-containing benzenesulfonamides against GlcN-6-P synthase remains speculative. Further research, including enzymatic assays and molecular modeling, would be necessary to determine if this class of compounds has the potential to inhibit GlcN-6-P synthase.

Antimicrobial Research

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

The antibacterial potential of compounds structurally related to this compound has been explored, with many derivatives showing activity against a range of bacterial pathogens.

A study on sulfonyl derivatives of 2(5H)-furanone revealed that compound F105 (3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone) exhibited biocidal properties against both methicillin-susceptible (Staphylococcus aureus, MSSA) and methicillin-resistant (Staphylococcus aureus, MRSA) strains. frontiersin.orgresearchgate.net The minimum inhibitory concentration (MIC) for MSSA was 10 mg/L, and for MRSA, it was 20 mg/L. frontiersin.orgresearchgate.net

In another study, a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids, which contain a furan ring, demonstrated good antibacterial activity, particularly against Gram-positive bacteria, including multidrug-resistant clinical isolates. nih.gov Several of these compounds showed potent activity with MIC values as low as 2 µg/mL against MRSA and quinolone-resistant S. aureus (QRSA) strains. nih.gov However, these compounds were inactive against the Gram-negative strain Escherichia coli at the tested concentrations. nih.gov

Conversely, research on N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives, which incorporate a sulfonyl group, showed high activity against Gram-positive bacteria like S. aureus and Staphylococcus epidermidis, with some derivatives being more potent than the parent quinolone drugs. nih.gov

Table 3: Antibacterial Activity of Furan and Sulfonyl Containing Compounds

CompoundBacterial StrainMIC (µg/mL)
F105 S. aureus (MSSA)10
F105 S. aureus (MRSA)20
Furan-thiazolidinone derivatives S. aureus (MRSA, QRSA)2-8
Furan-thiazolidinone derivatives E. coli>64

Antifungal Efficacy (e.g., Candida albicans)

The antifungal properties of sulfonamide derivatives have been investigated, with some showing promising activity against clinically relevant fungal pathogens like Candida albicans.

A series of novel matrine (B1676216) derivatives incorporating a benzenesulfonamide moiety demonstrated exceptional inhibitory activity against C. albicans. nih.gov The most potent compound in this series, 10g , exhibited a MIC value of 0.062 mg/mL, which was significantly lower than that of the commonly used antifungal drug fluconazole (B54011) (MIC = 8.590 mg/mL). nih.gov Mechanistic studies suggested that these compounds act by preventing biofilm formation and disrupting established biofilms. nih.gov

In another study, 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazoles were synthesized and evaluated for their antifungal activity. nih.gov Two derivatives, 5d and 5e , showed high activity against C. albicans and other Candida species, with MIC values ranging from 0.048 to 3.12 µg/mL, indicating greater potency than fluconazole. nih.gov

Furthermore, the synthesis of 5-arylfuran-2-carboxamide derivatives, which contain a furan core, also yielded compounds with antifungal effects. mdpi.com One of the most active compounds, N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide (6 ), displayed fungistatic and fungicidal effects against C. glabrata and C. parapsilosis strains with MIC values ranging from 0.062 to 0.250 mg/mL. mdpi.com

These studies underscore the potential of both the sulfonamide and furan scaffolds in the development of new antifungal agents. The specific substitutions on these core structures play a critical role in determining the potency and spectrum of antifungal activity.

Table 4: Antifungal Activity of Sulfonamide and Furan Analogues against Candida species

Compound ClassFungal StrainMIC Range (µg/mL)
Matrine-benzenesulfonamide derivativesC. albicansAs low as 62
2-Nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazolesC. albicans and Candida spp.0.048 - 3.12
5-Arylfuran-2-carboxamidesC. glabrata, C. parapsilosis62 - 250

Role of Metal Complexation in Antimicrobial Potency

The complexation of sulfonamide-containing ligands with metal ions has been shown to enhance their antimicrobial activity. nih.govnih.govmdpi.com This enhancement is often attributed to the increased lipophilicity of the metal complexes, which facilitates their transport across microbial cell membranes. nih.govmdpi.com

In a study involving Schiff base-metal complexes derived from sulfamethazine, a sulfonamide drug, the resulting copper(II), cobalt(II), nickel(II), and zinc(II) complexes exhibited enhanced antibacterial and antifungal activities compared to the parent Schiff base ligand. nih.gov The copper(II) complex, in particular, showed superior activity against E. coli and C. albicans. nih.gov

Similarly, copper(II) complexes with sulfonamide ligands bearing five-membered heterocyclic rings, such as sulfisoxazole (B1682709) and sulfamethoxazole, were found to be more active against both Gram-positive and Gram-negative bacteria than the free sulfonamides. nih.gov The mechanism of action for these copper complexes is thought to involve interference with the biosynthesis of tetrahydrofolic acid, which is essential for bacterial metabolism. nih.gov

These findings suggest that the antimicrobial potency of this compound could potentially be enhanced through complexation with various transition metal ions. The resulting metal complexes may offer a promising strategy to develop more effective antimicrobial agents. thefreilab.com

Antiproliferative and Apoptosis-Inducing Properties in Cancer Cell Lines

In Vitro Cytotoxicity and Growth Inhibition Studies

The antiproliferative potential of benzenesulfonamide analogues has been a subject of significant research, with various studies demonstrating their cytotoxic effects against a range of human cancer cell lines. While specific data for this compound is not extensively detailed in the reviewed literature, the broader family of benzenesulfonamide derivatives showcases promising anticancer activity.

For instance, a series of novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide derivatives exhibited cytotoxic activity against human cancer cell lines HCT-116, HeLa, and MCF-7, with many compounds showing IC50 values below 100 μM. nih.govnih.gov Notably, analogues incorporating a naphthyl moiety demonstrated a significant contribution to their anticancer activity. nih.govnih.gov One of the most active compounds from this series, compound 37, displayed IC50 values of 36 μM and 34 μM against HCT-116 and HeLa cells, respectively. nih.gov

In another study, 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide derivatives were synthesized and evaluated for their cytotoxic effects. nih.gov Among these, compound 4, identified as 4-[5-(4-chlorophenyl)-3-(4-hydroxyphenyl)-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide, was highlighted as a lead compound due to its high tumor selectivity. nih.gov

Furthermore, investigations into indole-isoxazole derivatives have revealed moderate cytotoxicity. For example, one such derivative showed an IC50 of 35 μg/mL against the HCT116 cell line. Another class of compounds, (E)-5-[(5-(2-arylvinyl)-1,3,4-oxadiazol-2-yl)]-4-chloro-2-R1-benzenesulfonamides, also demonstrated potent anticancer activity. Compound 31 from this series, which features a 5-nitrothiophene moiety, was particularly effective against HCT-116, MCF-7, and HeLa cell lines, with IC50 values of 0.5, 4, and 4.5 µM, respectively. mdpi.com

Additionally, novel 4-chloro-2-(benzylthio)-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides have been evaluated for their in vitro anticancer activity. nih.gov A compound from this series bearing an N-(thien-2-ylcarbonyl) moiety showed broad-spectrum activity, with 50% growth inhibition (GI50) values ranging from 2.02 to 7.82 μM across more than 50 cell lines. nih.gov

Table 1: In Vitro Cytotoxicity of Benzenesulfonamide Analogues

Compound Class Specific Analogue (if specified) Cancer Cell Line(s) IC50/GI50 Value(s)
2-(Arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamides Compound 37 HCT-116, HeLa 36 μM, 34 μM
4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides Compound 4 Not specified Not specified
Indole-isoxazole derivatives Not specified HCT116 35 μg/mL
(E)-5-[(5-(2-Arylvinyl)-1,3,4-oxadiazol-2-yl)]-4-chloro-2-R1-benzenesulfonamides Compound 31 HCT-116, MCF-7, HeLa 0.5 μM, 4 μM, 4.5 μM
4-Chloro-2-(benzylthio)-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides N-(thien-2-ylcarbonyl) derivative Various (over 50 lines) 2.02–7.82 μM (GI50)

Investigation of Apoptotic Mechanisms (e.g., cell cycle effects)

The cytotoxic effects of benzenesulfonamide analogues are often linked to their ability to induce apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells. Studies on various benzenesulfonamide derivatives have provided insights into these apoptotic pathways.

For the highly active 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide derivatives, cytometric analysis revealed that the most potent compounds, 37 and 46, inhibited cancer cell proliferation by increasing the population of apoptotic cells. nih.govnih.gov This was confirmed through the observation of phosphatidylserine (B164497) translocation, a key marker of early apoptosis, and changes in the mitochondrial membrane potential. nih.gov Furthermore, these compounds induced dose-dependent morphological changes characteristic of apoptosis in the treated cell lines and triggered caspase activity in HCT-116, HeLa, and MCF-7 cells. nih.govnih.gov

In a different study, a resveratrol (B1683913) analogue, (E)-N-(2-(4-methoxystyryl) phenyl) furan-2-carboxamide, was found to induce G2/M cell cycle arrest in human colorectal HCT116 cells. researchgate.net This cell cycle arrest was associated with the activation of the p53-p21CIP1/WAF1 pathway, a critical regulator of cell cycle progression and apoptosis. researchgate.net The apoptotic cascade initiated by this compound involved the activation of the Fas death receptor, FADD, and caspases 8, 3, and 9. researchgate.net

The induction of apoptosis by isothiocyanates like sulforaphane (B1684495) and benzyl (B1604629) isothiocyanate in human AML cell lines has also been shown to be caspase-dependent, involving the activation of both intrinsic (caspase 9) and extrinsic (caspase 8) pathways. mdpi.com

Structure Activity Relationship Sar Studies for Rational Design and Lead Optimization

Correlating Molecular Structure of 4-(5-Formylfuran-2-yl)benzenesulfonamide Analogues with Biological Potency

Systematic modifications of this tail have revealed critical insights into the SAR. For instance, the nature of the substituent at the 5-position of the furan (B31954) ring plays a pivotal role in determining the inhibitory profile. While direct SAR data for a series of this compound analogues with varying formyl group modifications is not extensively available in publicly accessible literature, general principles from related furan- and thiophene-based benzenesulfonamides can be extrapolated.

For example, in a series of thienyl-substituted pyrazoline benzenesulfonamides, the inhibition constants (Kᵢ) against human carbonic anhydrase (hCA) isoforms I and II were found to be in the nanomolar range. nih.gov This suggests that the five-membered heterocyclic ring is a viable scaffold for potent CA inhibition. The electronic properties and steric bulk of substituents on the heterocyclic ring can influence interactions with amino acid residues lining the active site cavity, thereby affecting both potency and selectivity.

Table 1: Illustrative Biological Potency of Related Benzenesulfonamide (B165840) Analogues

Compound SeriesTargetKey Structural FeaturePotency Range (Kᵢ)
Thienyl-substituted pyrazoline benzenesulfonamideshCA I, hCA IIThiophene and pyrazoline moieties232.16-637.70 nM (hCA I), 342.07-455.80 nM (hCA II) nih.gov
Benzenesulfonamides with triazole tailshCA I, II, IX, XII1,2,3-triazole ring41.5-1500 nM (hCA I), 30.1-755 nM (hCA II), 1.5-38.9 nM (hCA IX), 0.8-12.4 nM (hCA XII) nih.gov

This table is for illustrative purposes and showcases the potency of related compound classes to highlight general SAR principles.

Identification of Key Pharmacophoric Groups for Target Binding

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For benzenesulfonamide-based carbonic anhydrase inhibitors, the key pharmacophoric features are well-established.

The primary and indispensable pharmacophoric group is the sulfonamide moiety . The nitrogen atom of the deprotonated sulfonamide acts as a potent zinc-binding group (ZBG), anchoring the inhibitor to the catalytic zinc ion in the enzyme's active site. The two oxygen atoms of the sulfonamide group typically form hydrogen bonds with the backbone NH of a conserved threonine residue (e.g., Thr199 in hCA II), further stabilizing the inhibitor-enzyme complex. nih.gov

The aromatic ring (the benzene (B151609) ring in this case) serves as a central scaffold, correctly positioning the sulfonamide group for optimal interaction with the zinc ion. It also provides a platform for the attachment of the "tail" group, which is crucial for modulating selectivity and enhancing affinity.

Design Principles for Enhanced Enzymatic Inhibition and Biological Activity

The "tail approach" is a prominent design strategy for developing potent and selective benzenesulfonamide inhibitors. nih.gov This approach focuses on modifying the part of the molecule that extends away from the zinc-binding sulfonamide group to exploit differences in the amino acid composition of the active sites of various enzyme isoforms.

For this compound, several design principles can be applied to enhance its enzymatic inhibition:

Modification of the Formyl Group: The aldehyde functionality of the formyl group is a versatile handle for chemical modification. It can be reduced to a hydroxylmethyl group, oxidized to a carboxylic acid, or converted into various Schiff bases or other heterocyclic rings. Each modification alters the steric, electronic, and hydrogen-bonding properties of the tail, potentially leading to improved interactions with the target enzyme. For instance, converting the formyl group to a carboxylate could introduce a strong hydrogen bond acceptor and a potential salt bridge interaction.

Exploring Different Heterocyclic Scaffolds: While the furan ring is a valid starting point, replacing it with other five- or six-membered heterocycles (e.g., thiophene, pyrrole, pyridine, pyrazole) can fine-tune the geometry and electronic properties of the tail. Thiophene-based sulfonamides, for example, have shown potent carbonic anhydrase inhibitory activity. nih.gov

Introduction of Substituents on the Aromatic Rings: Adding substituents to either the benzene or the furan ring can modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution. These changes can affect cell permeability, metabolic stability, and binding affinity. For example, the addition of fluorine atoms to the benzenesulfonamide ring has been shown to increase the acidity of the sulfonamide group, which can favor its deprotonation and enhance its zinc-binding capability. nih.gov

Exploration of Substituent Effects on Activity and Selectivity

The nature and position of substituents on the core structure of this compound can have a profound impact on its biological activity and selectivity profile.

Substituent Effects on the Furan Ring:

Substituent Effects on the Benzenesulfonamide Ring:

Substituents on the benzene ring can influence the pKa of the sulfonamide group, which in turn affects its ability to bind to the zinc ion. Electron-withdrawing groups, such as halogens or nitro groups, tend to lower the pKa, making the sulfonamide more acidic and a potentially better zinc binder at physiological pH. Furthermore, these substituents can engage in additional interactions with the enzyme. For instance, a halogen atom could participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in ligand-protein binding.

The "tail" of the inhibitor, which includes the furan ring and its substituents, is a key determinant of isoform selectivity. Different carbonic anhydrase isoforms have variations in the amino acid residues that line the middle and outer regions of their active site cavities. By designing tails that can form specific interactions with the unique residues of a particular isoform, it is possible to achieve selective inhibition. For example, a tail that can form a hydrogen bond with a specific residue present only in a cancer-associated isoform like hCA IX or XII could lead to a highly selective anticancer agent. nih.gov

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing 4-(5-Formylfuran-2-yl)benzenesulfonamide derivatives?

  • Methodological Answer : Synthesis typically involves coupling furan-derived aldehydes with benzenesulfonamide precursors. For example, condensation reactions using isopropyl alcohol under reflux (24 hours) with guanidine hydrochloride have been reported for analogous compounds . Optimization may include protecting group strategies for the formyl moiety and purification via column chromatography. Structural confirmation is achieved through NMR and mass spectrometry.

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify substituent positions and confirm formyl group presence.
  • X-ray Crystallography : Resolves bond angles and spatial arrangements, as demonstrated in similar benzenesulfonamide derivatives (e.g., 4-{2-[(Z)-(5-Methyl-2-furyl)methylidene-amino]ethyl}benzenesulfonamide) .
  • Infrared (IR) Spectroscopy : Confirms sulfonamide (S=O stretching at ~1150–1300 cm1^{-1}) and formyl (C=O at ~1700 cm1^{-1}) functional groups.

Q. How can researchers design in vitro assays to assess biological activity?

  • Methodological Answer :

  • Alpha7 nAChR Modulation : Use patch-clamp electrophysiology or calcium flux assays in transfected HEK-293 cells, as validated for pyrrole-sulfonamide analogs .
  • Antimicrobial Screening : Employ broth microdilution assays (MIC/MBC) against Gram-positive/negative strains, referencing protocols for 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide .

Advanced Research Questions

Q. How can Multiwfn software analyze the electronic properties of this compound?

  • Methodological Answer :

  • Electrostatic Potential (ESP) Mapping : Calculate ESP surfaces to identify nucleophilic/electrophilic regions using Multiwfn’s "cubegen" module .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.